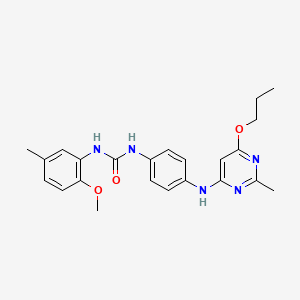

![molecular formula C11H8N2O B2426512 1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one CAS No. 1536267-57-8](/img/structure/B2426512.png)

1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

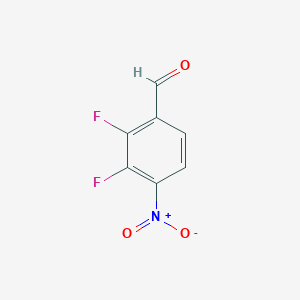

“1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one” is a chemical compound with the molecular formula C11H8N2O . It is a bifunctional molecule possessing both hydrogen bond donor and acceptor groups .

Synthesis Analysis

The synthesis of “1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one” derivatives is an easy and useful way to produce artificial molecules with potential applications . An efficient two-step protocol for the asymmetric synthesis of 1H-pyrrol-3 (2H)-one derivatives in 99% ee from conveniently accessed 2,3-diketoesters has been developed .

Molecular Structure Analysis

Two forms of cyclic, doubly hydrogen-bonded dimers are discovered for crystalline 1H-pyrrolo[3,2-h]quinoline . One of the forms is planar, the other is twisted. Analysis of IR and Raman spectra, combined with DFT calculations, allows one to assign the observed vibrations and to single out vibrational transitions which can serve as markers of hydrogen bond formation and dimer structure .

Chemical Reactions Analysis

The compression of these systems should facilitate double proton transfer within the cyclic dimers of “1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one”, while intramolecular transfer should either remain unaffected or weakened .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 184.2 . It is a powder at room temperature . The InChI code is 1S/C11H8N2O/c14-10-5-8-2-1-7-3-4-12-6-9 (7)11 (8)13-10/h1-6,13-14H .

Scientific Research Applications

FGFR Inhibition

1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one has been investigated as a potent inhibitor of fibroblast growth factor receptors (FGFRs). Abnormal activation of the FGFR signaling pathway is associated with various cancers, including breast, lung, prostate, bladder, and liver cancer . Compound 4h, a derivative of 1H-pyrrolo[3,2-h]isoquinolin-2(3H)-one, exhibited significant FGFR inhibitory activity against FGFR1, FGFR2, and FGFR3. It effectively inhibited breast cancer cell proliferation, induced apoptosis, and suppressed cell migration and invasion .

Haspin Inhibition

A structure-activity relationship study identified 1H-pyrrolo[3,2-h]isoquinolin-2(3H)-one derivatives as potent haspin inhibitors. Compound 22, derived from this scaffold, displayed remarkable activity against haspin (IC50 = 76 nM) and demonstrated selectivity over other protein kinases .

Versatile Synthesis

1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one can be synthesized via straightforward methods. For example, a 1,3-dipolar cycloaddition reaction between isoquinoliniums and alkynes in the presence of K2CO3 yields this compound. The versatility, ease of operation, and mild reaction conditions make this synthesis approach attractive .

Other Derivatives

While 1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one itself has been studied, related derivatives have also been explored. For instance, 1H-pyrrolo[2,3-f]isoquinoline-2-carboxylic acid was isolated in quantitative yield under specific reaction conditions .

Potential Drug Leads

Given its low molecular weight and promising inhibitory activities, 1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one derivatives hold potential as lead compounds for further optimization in drug development .

Mechanism of Action

Mode of Action

The mode of action of 1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one involves electrophilic substitution reactions, including the Mannich and Vilsmeier reactions and diazo coupling . These reactions were studied for the first time in the pyrroloisoquinoline series .

Biochemical Pathways

It’s known that the compound can form in vitro molecular complexes with native double-stranded dna by intercalation between two base pairs .

Result of Action

The compound has shown a relatively good activity in inhibiting the DNA synthesis in Ehrlich ascites tumor cells . This suggests that 1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one may have potential anti-cancer properties.

Safety and Hazards

properties

IUPAC Name |

1,3-dihydropyrrolo[3,2-h]isoquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-10-5-8-2-1-7-3-4-12-6-9(7)11(8)13-10/h1-4,6H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPQQLKGEAPZGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=C(C=C2)C=CN=C3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid](/img/structure/B2426429.png)

![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2426433.png)

![[4-Ethyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2426435.png)

![Potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide](/img/structure/B2426441.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2426442.png)

![3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B2426444.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B2426446.png)